![molecular formula C23H21N3O4S B2829267 N-(2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207049-08-8](/img/structure/B2829267.png)
N-(2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H21N3O4S and its molecular weight is 435.5. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Compound Synthesis
Research into heterocyclic derivatives, such as those involving pyrimidine or pyrazolo[3,4-d]pyrimidine rings, often focuses on the synthesis of novel compounds with potential biological activities. For example, studies on the formation and structural analysis of compounds like 2-dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione highlight the intricacies of heterocyclic chemistry and the importance of structural determination in developing new therapeutic agents (Banfield, Fallon, & Gatehouse, 1987).
Antimicrobial and Antitumor Activities
The synthesis and biological evaluation of novel compounds often include assessing their antimicrobial and antitumor potential. For instance, compounds incorporating pyrimidine-triazole derivatives have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains (Majithiya & Bheshdadia, 2022). Similarly, the creation of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation against cancer cell lines is a crucial area of research, with some compounds showing mild to moderate activity, highlighting the potential for developing new anticancer agents (El-Morsy, El-Sayed, & Abulkhair, 2017).
Molecular Docking and Drug Design
The design and synthesis of compounds for specific biological targets involve sophisticated techniques such as molecular docking to predict the interaction between these new compounds and target proteins. The development of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its in silico evaluation against the VEGFr receptor for anticancer activity exemplify the integration of chemical synthesis and computational biology in drug design processes (Sharma et al., 2018).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-14-4-6-15(7-5-14)17-12-31-22-21(17)24-13-26(23(22)28)11-20(27)25-18-9-8-16(29-2)10-19(18)30-3/h4-10,12-13H,11H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOWMYIVCVIZKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.